molecular formula C8H7NO B1618901 2H-Pyrano[3,2-b]pyridine CAS No. 4767-91-3

2H-Pyrano[3,2-b]pyridine

Cat. No.: B1618901
CAS No.: 4767-91-3
M. Wt: 133.15 g/mol
InChI Key: FEAVXMPFTQROEI-UHFFFAOYSA-N
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Description

2H-Pyrano[3,2-b]pyridine is a heterocyclic compound that features a fused pyridine and pyran ring system. This compound is part of a broader class of pyranopyridines, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antibacterial properties . The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrano[3,2-b]pyridine typically involves multicomponent reactions. One common method is the reaction of 6-hydroxy-1,4-dimethyl-1,2-dihydropyridines, aryl aldehydes, and malononitrile in the presence of a catalytic amount of potassium carbonate (K2CO3) in aqueous ethanol (50%) under microwave heating or solar thermal energy . This method yields the desired product in high efficiency and short reaction times.

Industrial Production Methods: Industrial production of this compound can leverage green chemistry techniques to minimize environmental impact. Methods such as microwave-assisted synthesis and the use of eco-friendly solvents like ethanol are preferred due to their efficiency and reduced production of toxic by-products .

Chemical Reactions Analysis

Types of Reactions: 2H-Pyrano[3,2-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can yield dihydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyranopyridine ring system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted pyranopyridine derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

2H-Pyrano[3,2-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Pyrano[3,2-b]pyridine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in cancer cell proliferation or bacterial growth.

    Pathways Involved: The compound can affect signaling pathways related to inflammation, cell cycle regulation, and apoptosis.

Comparison with Similar Compounds

Uniqueness: 2H-Pyrano[3,2-b]pyridine is unique due to its specific ring fusion, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential for diverse biological activities make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2H-pyrano[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-4-8-7(9-5-1)3-2-6-10-8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAVXMPFTQROEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C(O1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336482
Record name 2H-Pyrano[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4767-91-3
Record name 2H-Pyrano[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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